molecular formula C12H15N3S2 B305271 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Katalognummer: B305271
Molekulargewicht: 265.4 g/mol
InChI-Schlüssel: RZEKUZLHJKZOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
  • 3-(Phenylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
  • 3-(Benzylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione

Uniqueness

3-(Benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanylmethyl group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development.

Eigenschaften

Molekularformel

C12H15N3S2

Molekulargewicht

265.4 g/mol

IUPAC-Name

3-(benzylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3S2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)

InChI-Schlüssel

RZEKUZLHJKZOPY-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=S)CSCC2=CC=CC=C2

Kanonische SMILES

CCN1C(=NNC1=S)CSCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.